N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide
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Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dicyclopropyl groups and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is constructed using a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.
Substitution with Dicyclopropyl Groups: The pyrazole core is then functionalized with dicyclopropyl groups through a series of substitution reactions.
Attachment of the Fluorobenzamide Moiety: The fluorobenzamide group is introduced via a nucleophilic substitution reaction, where the fluorobenzamide is reacted with the pyrazole derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide can be compared with other similar compounds, such as:
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide: This compound lacks the fluorine atom present in the fluorobenzamide moiety.
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide: This compound has an acetamide group instead of the fluorobenzamide group.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-15-3-1-2-14(10-15)18(23)20-8-9-22-17(13-6-7-13)11-16(21-22)12-4-5-12/h1-3,10-13H,4-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQNACUABPLFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CC=C3)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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